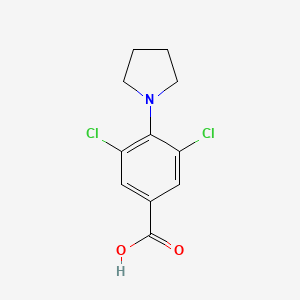![molecular formula C26H30Br2O3 B12897036 3,7-Dibromo-2,8-bis(cyclohexylmethoxy)dibenzo[b,d]furan CAS No. 834892-38-5](/img/structure/B12897036.png)
3,7-Dibromo-2,8-bis(cyclohexylmethoxy)dibenzo[b,d]furan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7-Dibromo-2,8-bis(cyclohexylmethoxy)dibenzo[b,d]furan is a synthetic organic compound belonging to the dibenzofuran family. This compound is characterized by the presence of two bromine atoms at the 3 and 7 positions and two cyclohexylmethoxy groups at the 2 and 8 positions on the dibenzofuran core. Dibenzofurans are known for their stability and unique chemical properties, making them valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dibromo-2,8-bis(cyclohexylmethoxy)dibenzo[b,d]furan typically involves multiple steps, starting from commercially available dibenzofuran. The general synthetic route includes:
Bromination: Dibenzofuran is brominated at the 3 and 7 positions using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Alkylation: The brominated dibenzofuran is then subjected to alkylation with cyclohexylmethanol in the presence of a base like potassium carbonate or sodium hydride to introduce the cyclohexylmethoxy groups at the 2 and 8 positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous Bromination: Using a continuous flow reactor for the bromination step to ensure consistent product quality and yield.
Automated Alkylation: Employing automated systems for the alkylation step to enhance efficiency and reduce human error.
Analyse Des Réactions Chimiques
Types of Reactions
3,7-Dibromo-2,8-bis(cyclohexylmethoxy)dibenzo[b,d]furan undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide, thiourea, or sodium alkoxide in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution Products: Depending on the nucleophile used, products can include amines, thioethers, or ethers.
Oxidation Products: Oxidized derivatives with additional functional groups.
Reduction Products: Reduced forms with fewer bromine atoms or altered functional groups.
Applications De Recherche Scientifique
3,7-Dibromo-2,8-bis(cyclohexylmethoxy)dibenzo[b,d]furan has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Mécanisme D'action
The mechanism of action of 3,7-Dibromo-2,8-bis(cyclohexylmethoxy)dibenzo[b,d]furan depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,7-Dibromo-5,5-dimethyl-5H-dibenzo[b,d]silole
- 2,8-Dibromo-3,7-dimethoxydibenzo[b,d]furan
Uniqueness
3,7-Dibromo-2,8-bis(cyclohexylmethoxy)dibenzo[b,d]furan is unique due to its specific substitution pattern and the presence of cyclohexylmethoxy groups, which impart distinct chemical and physical properties. These features make it particularly valuable in applications requiring stability and specific reactivity.
Propriétés
Numéro CAS |
834892-38-5 |
|---|---|
Formule moléculaire |
C26H30Br2O3 |
Poids moléculaire |
550.3 g/mol |
Nom IUPAC |
3,7-dibromo-2,8-bis(cyclohexylmethoxy)dibenzofuran |
InChI |
InChI=1S/C26H30Br2O3/c27-21-13-23-19(11-25(21)29-15-17-7-3-1-4-8-17)20-12-26(22(28)14-24(20)31-23)30-16-18-9-5-2-6-10-18/h11-14,17-18H,1-10,15-16H2 |
Clé InChI |
VRHUVHSKOHGXIL-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)COC2=C(C=C3C(=C2)C4=CC(=C(C=C4O3)Br)OCC5CCCCC5)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2,7-Dichloro-5-methoxyimidazo[1,2-c]pyrimidine](/img/structure/B12896992.png)
![5-{[(Prop-2-en-1-yl)sulfanyl]methyl}-1,2-oxazol-3-yl dimethylcarbamate](/img/structure/B12896997.png)



![Benzamide, 3-[[[2,4-bis(1,1-dimethylpropyl)phenoxy]acetyl]amino]-N-[4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl]-, monohydrochloride](/img/structure/B12897023.png)


![2-(Benzo[d]oxazol-2(3H)-ylidene)-2-(phenylsulfonyl)acetonitrile](/img/structure/B12897043.png)
